5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one
Description
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-hydroxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H6N2O2/c1-7-5(9)2-4(8)3-6-7/h2-3,8H,1H3 |
InChI Key |
JTEWEGJCDPOJFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C=N1)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{Maleic Acid Derivative} + \text{Hydrazine} \rightarrow \text{Pyridazinone Structure}
$$
Azide Method
The azide method offers a controlled approach to synthesizing pyridazinone derivatives. This involves:
- Cooling a solution of hydrazide in acetic acid, hydrochloric acid, and water to -5°C.
- Adding sodium nitrite in cold water while stirring.
- Extracting the yellow syrup formed with cold ethyl acetate.
- Washing with sodium bicarbonate and drying with sodium sulfate.
Subsequently, amino acid esters are added in ethyl acetate containing triethylamine at -5°C for 24 hours, followed by room temperature processing for another 24 hours. The final product is crystallized from petroleum ether/ethyl acetate.
Key Conditions:
- Temperature: -5°C initially; room temperature later.
- Solvents: Acetic acid, ethyl acetate.
- Reagents: Sodium nitrite, triethylamine.
Microwave-Assisted Multicomponent Synthesis
A rapid and efficient method uses microwave-assisted reactions with carboxylic acid derivatives. For example:
Advantages:
- Shorter reaction times.
- High yields and purity.
Hydrolysis of Pyridazine Derivatives
Another preparative route involves hydrolyzing halogen or alkoxy groups in pyridazine rings to form pyridazinones with carbonyl structures. This method is particularly useful for modifying existing pyridazine derivatives into pyridazinones.
Click Chemistry Approach
A highly organized "click and activate" method has been reported for synthesizing triazole-fused pyridazinones. This involves stepwise condensation using Cu(I)-catalyzed [3+2] cycloaddition reactions. The process anchors functional groups for cyclization, forming complex frameworks in one pot.
Key Features:
- Formation of multiple bonds and rings in a single reaction.
- Use of Cu(I) catalysts.
Analytical Characterization
The synthesized compound is characterized using techniques such as:
- Infrared Spectroscopy (IR): Confirms functional groups like hydroxyl and carbonyl.
- Nuclear Magnetic Resonance (NMR): Provides insights into hydrogen bonding and tautomeric shifts.
- Mass Spectrometry (MS): Determines molecular weight and purity.
Data Table: Summary of Methods
| Method | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Hydrazine Reaction | Maleic acid derivatives + hydrazine | Simple setup | Tautomerism complicates purity |
| Azide Method | Sodium nitrite, acetic acid | Controlled environment | Requires low temperatures |
| Microwave-Assisted Synthesis | Carboxylic acids under microwave conditions | Rapid synthesis | Specialized equipment needed |
| Hydrolysis of Pyridazine | Halogen/alkoxy groups + hydrolysis agents | Versatile for modifications | Limited to certain derivatives |
| Click Chemistry | Cu(I) catalysts + stepwise condensation | Multi-bond formation | Complex reaction setup |
Chemical Reactions Analysis
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be initiated by the abstraction of a proton and an electron from the free hydroxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyridazinone derivatives .
Scientific Research Applications
Pharmaceutical Development
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structural properties enhance drug efficacy and specificity. Notably, derivatives of this compound have been investigated for their potential to selectively modulate thyroid hormone receptors, demonstrating promising results in preclinical models for lipid regulation without adverse effects on the central thyroid axis .
Case Study: Thyroid Hormone Modulation
A study revealed that a pyridazinone series, including 5-hydroxy derivatives, showed significant selectivity for thyroid hormone receptor β over α, leading to improved safety profiles and efficacy in lowering LDL cholesterol levels . This highlights the compound's potential in developing therapeutics for metabolic diseases.
Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating agrochemicals. It contributes to the development of safer and more effective pesticides and herbicides. The compound's structural features allow it to interact favorably with biological targets in pests while minimizing environmental impact.
Biochemical Research
This compound is also employed in biochemical studies related to enzyme inhibition. Research has shown that it can act as an inhibitor for various enzymes involved in metabolic pathways, which may lead to the discovery of new therapeutic agents for conditions such as diabetes and obesity .
Case Study: Enzyme Inhibition
Research indicated that derivatives of this compound were effective in inhibiting specific enzymes linked to metabolic disorders. This positions the compound as a valuable tool in drug discovery aimed at metabolic diseases .
Material Science
In material science, this compound is explored for its potential in creating advanced materials. Its properties are being investigated for use in coatings and polymers that require enhanced durability and resistance to degradation. The compound's unique chemical structure allows it to contribute to materials with superior mechanical properties.
Analytical Chemistry
The compound is utilized as a reference standard in various analytical techniques. Its presence ensures accurate measurements and validation of results in laboratory settings. This application is crucial for maintaining the integrity of analytical methods used across different scientific disciplines.
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical Development | Intermediate for neurological drugs; thyroid hormone receptor modulation |
| Agricultural Chemistry | Formulation of safer pesticides and herbicides |
| Biochemical Research | Enzyme inhibition studies; potential therapeutic agents for metabolic diseases |
| Material Science | Development of advanced coatings and polymers with enhanced properties |
| Analytical Chemistry | Reference standard for ensuring accuracy in analytical measurements |
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison
The table below compares key structural features of 5-hydroxy-2-methyl-2,3-dihydropyridazin-3-one with selected analogs:
Physical and Chemical Properties
Solubility and Stability
Reactivity
- Hydroxyl Group Reactivity: The -OH group at position 5 can undergo etherification (e.g., methylation to form 5-methoxy derivatives) or serve as a hydrogen-bond donor, influencing molecular packing in crystals (see for related hydrogen-bonding patterns) .
- Electrophilic Substitution : Chlorinated analogs (e.g., 4,5-dichloro derivatives in ) demonstrate reactivity toward nucleophilic aromatic substitution, enabling further functionalization .
Pharmaceutical Potential
- CNS Activity: highlights a pyrazol-3-one derivative with CNS activity, suggesting that pyridazinone analogs with hydrophilic groups (e.g., -OH) may cross the blood-brain barrier .
Material Science
- Crystal Engineering: demonstrates that planar pyridazinone derivatives form stable hydrogen-bonded networks, which could be leveraged in crystal engineering for drug formulation .
Biological Activity
5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
This compound belongs to the class of pyridazinones, which are known for their various pharmacological properties. The molecular formula is , and it features a hydroxyl group at the fifth position and a methyl group at the second position of the pyridazinone ring.
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study by Saeed et al. (2018) demonstrated that derivatives of pyridazinones possess significant antibacterial properties, making them potential candidates for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, compounds similar to this compound have shown activity against various cancer cell lines including HeLa (cervical cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | <10 | High cytotoxicity |
| HCT116 | <15 | Moderate cytotoxicity |
| MCF7 | <20 | Moderate cytotoxicity |
3. Anti-inflammatory Effects
Compounds in the pyridazinone family have demonstrated anti-inflammatory properties. In vivo studies indicated that certain derivatives reduce inflammation markers significantly, comparable to established anti-inflammatory drugs like indomethacin . This suggests that this compound may be effective in treating inflammatory conditions.
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell division.
Case Studies
- Anticancer Study : A study conducted by Murty et al. synthesized a series of pyridazinone derivatives, including this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines. The results showed that several derivatives exhibited IC50 values below 10 µM against leukemia cells, indicating potent anticancer activity .
- Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, compounds derived from pyridazinones were tested for their anti-inflammatory efficacy. The most potent derivative showed significant reduction in edema comparable to standard treatments, further supporting the therapeutic potential of this compound class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
